molecular formula C36H35BrN2O6 B1667904 Bedaquiline fumarate CAS No. 845533-86-0

Bedaquiline fumarate

Cat. No. B1667904
CAS RN: 845533-86-0
M. Wt: 671.6 g/mol
InChI Key: ZLVSPMRFRHMMOY-WWCCMVHESA-N
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Description

Bedaquiline fumarate, also known as TMC207 and R207910, is a medication used to treat active tuberculosis . Specifically, it is used to treat multi-drug-resistant tuberculosis (MDR-TB) along with other medications for tuberculosis . It is administered orally . Common side effects include nausea, joint pains, headaches, and chest pain .


Synthesis Analysis

Bedaquiline is synthesized using a unique combination of conventional screening, and small-scale experiments supplemented by crystallographic analysis and infrared microspectroscopy . The benzoate and maleate salts were selected as lead candidates after reviewing preliminary characterization data .


Molecular Structure Analysis

Bedaquiline is a diarylquinoline antimycobacterial drug . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for bedaquiline-mediated antimycobacterial activity . Although it is closely related to fluoroquinolones, bedaquiline does not affect DNA gyrase .


Chemical Reactions Analysis

Bedaquiline is greatly influenced by cytochrome P450 inducers and inhibitors . More research is urgently needed to ensure safe co-administration with commonly used agents . Exposure–response relationships suggest potential future roles for drug monitoring .


Physical And Chemical Properties Analysis

Bedaquiline has a molecular weight of 555.505 . It is a diarylquinoline with a quinolinic central heterocyclic nucleus with alcohol and amine side chains .

Scientific Research Applications

1. New Salts and Polymorphs of Bedaquiline

  • Salts and Polymorph Screens : The fumarate salt is commercially available, but research has explored other salts to potentially enhance pharmacokinetic properties. Salts like benzoate, maleate, hydrochloride, besylate, and mesylate were successfully generated and characterized using various techniques. The benzoate salt, in particular, showed the lowest tendency to lose chemical potency, suggesting its potential for long-term stability (Okezue et al., 2021).

2. Analytical Method Development for Bedaquiline

  • High-Performance Thin-Layer Chromatography (HPTLC) : An HPTLC method was developed for estimating bedaquiline fumarate, which is useful for routine quantitative determination and quality control (Damle & Shinde, 2022).

3. Pharmacokinetics and Drug-Drug Interactions

  • LC-MS/MS Method Development : A method was developed for the simultaneous determination of this compound and rifabutin in human plasma. This is particularly relevant for investigating potential drug-drug interactions, an important aspect of tuberculosis treatment (Gray et al., 2019).

4. Formulation Development for Improved Bioavailability

  • In Situ Forming Gels : A study on in vitro and in vivo drug release of bedaquiline from in situ forming gels suggested potential for parenteral sustained delivery, highlighting the importance of formulation in drug release and absorption (Van Hemelryck et al., 2021).
  • Microemulsion Formulation : A microemulsion was developed to improve the oral bioavailability of this compound, which showed significantly higher cellular uptake compared to control (Pardhi et al., 2022).

5. Comparative Pharmacokinetics Studies

  • Pharmacokinetics in Dogs : A study compared the pharmacokinetics of this compound, benzoate, and maleate in dogs, finding no significant difference in the area under the curve among these salts, suggesting similar bioavailability (Jaw-Tsai et al., 2023).

Mechanism of Action

Target of Action

Bedaquiline fumarate, a diarylquinoline antimycobacterial, primarily targets the c subunit of ATP synthase . ATP synthase is an essential enzyme responsible for synthesizing ATP, the primary energy currency of the cell .

Mode of Action

This compound inhibits the c subunit of ATP synthase . This inhibition disrupts the synthesis of ATP, thereby depriving the mycobacterial cells of the energy required for various cellular processes . This unique mode of action makes this compound effective against Mycobacterium tuberculosis, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ATP synthesis pathway . By inhibiting ATP synthase, this compound disrupts the energy production in mycobacterial cells, leading to cell death . This action is specific to mycobacteria, making bedaquiline a selective antimycobacterial agent .

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . The pharmacokinetics of this compound have been assessed in both healthy subjects and patients with drug-susceptible or multidrug-resistant TB . The pharmacokinetic profile of this compound is greatly influenced by cytochrome P450 inducers and inhibitors . The use of solid dispersions has been shown to significantly improve the pharmacokinetic parameters of this compound, enhancing its relative bioavailability by 173% and 154% under fasted and fed states, respectively .

Result of Action

The inhibition of ATP synthase by this compound leads to a disruption in the energy production within the mycobacterial cells, resulting in cell death . This makes this compound effective in the treatment of MDR-TB . It has been approved by the FDA for the treatment of pulmonary MDR-TB .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, body weight and albumin significantly influence the disposition of bedaquiline and its metabolite . Additionally, the co-administration of bedaquiline with other drugs known to induce or inhibit cytochrome P450 enzymes can affect its efficacy and safety . Therefore, understanding these factors is crucial for optimizing the use of this compound in the treatment of MDR-TB .

Safety and Hazards

Bedaquiline is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of spillage, it is recommended to collect the spillage .

Future Directions

Future studies should focus on developing exposure–response relationships to determine the best ways to monitor both efficacy and safety . Dosing may be optimized through a greater understanding of specific factors that may influence observed concentrations, including patient demographics and comorbidities . Firm guidance for co-administration of bedaquiline with other drugs known to induce or inhibit cytochrome P450 enzymes is urgently required .

properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSPMRFRHMMOY-WWCCMVHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004837
Record name Bedaquiline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845533-86-0
Record name Bedaquiline fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845533-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bedaquiline fumarate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BEDAQUILINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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